molecular formula C17H12N2O B5682976 3-(2-furyl)-1-phenylimidazo[1,5-a]pyridine

3-(2-furyl)-1-phenylimidazo[1,5-a]pyridine

Cat. No. B5682976
M. Wt: 260.29 g/mol
InChI Key: QGOWCYYXUZAVJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-furyl)-1-phenylimidazo[1,5-a]pyridine is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. This compound is commonly referred to as FPhIm and has been extensively studied for its biological and pharmacological properties.

Mechanism of Action

The mechanism of action of FPhIm is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and proliferation. FPhIm has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential. FPhIm has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.
Biochemical and Physiological Effects:
FPhIm has been shown to have various biochemical and physiological effects, including the induction of oxidative stress, the modulation of cell cycle progression, and the inhibition of angiogenesis (the formation of new blood vessels). FPhIm has also been shown to induce autophagy (a process of cellular self-degradation) in cancer cells, which may contribute to its anticancer activity.

Advantages and Limitations for Lab Experiments

One of the major advantages of using FPhIm in lab experiments is its potent anticancer activity against various types of cancer cells. FPhIm is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of using FPhIm in lab experiments is its potential toxicity to normal cells, which may limit its clinical application.

Future Directions

There are several future directions for the research and development of FPhIm. One direction is to further elucidate the mechanism of action of FPhIm and identify its molecular targets. Another direction is to optimize the synthesis method of FPhIm to improve its yield and purity. Additionally, the potential use of FPhIm as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders should be further explored. Finally, the development of FPhIm derivatives with improved pharmacological properties should be investigated.

Synthesis Methods

The synthesis of FPhIm can be achieved through a variety of methods, including the reaction of 2-furylamine with 1-phenyl-1H-imidazole-4-carbaldehyde in the presence of a suitable catalyst. Another method involves the reaction of 1-phenyl-1H-imidazole-4-carbaldehyde with 2-amino-3-furancarboxylic acid in the presence of a suitable reagent. The yield of FPhIm can be improved by optimizing the reaction conditions, such as temperature, time, and solvent.

Scientific Research Applications

FPhIm has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. FPhIm exhibits potent anticancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. FPhIm has also been shown to have antimicrobial properties against various bacteria and fungi. In addition, FPhIm has been identified as a potential lead compound for the development of new drugs for the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

3-(furan-2-yl)-1-phenylimidazo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O/c1-2-7-13(8-3-1)16-14-9-4-5-11-19(14)17(18-16)15-10-6-12-20-15/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGOWCYYXUZAVJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC=CN3C(=N2)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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